molecular formula C8H7N3O5 B14620448 Benzamide, N-methyl-N,4-dinitro- CAS No. 59476-41-4

Benzamide, N-methyl-N,4-dinitro-

Cat. No.: B14620448
CAS No.: 59476-41-4
M. Wt: 225.16 g/mol
InChI Key: AUIHJYXYTLEALC-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-N,4-dinitro- is a benzamide derivative featuring a nitro group at the para position (C4) of the benzene ring and an N-methyl-N-nitro substituent on the amide nitrogen. This structure combines electron-withdrawing nitro groups with a methyl group, influencing its electronic properties, solubility, and reactivity. Nitro groups typically enhance thermal stability but reduce solubility in polar solvents due to their electron-withdrawing nature. The N-methyl group may moderate these effects by introducing steric hindrance and altering intermolecular interactions .

Properties

CAS No.

59476-41-4

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

N-methyl-N,4-dinitrobenzamide

InChI

InChI=1S/C8H7N3O5/c1-9(11(15)16)8(12)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3

InChI Key

AUIHJYXYTLEALC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-methyl-N,4-dinitro- typically involves the nitration of N-methylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-methyl-N,4-dinitro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency of the nitration process .

Types of Reactions:

    Oxidation: Benzamide, N-methyl-N,4-dinitro- can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro groups in Benzamide, N-methyl-N,4-dinitro- can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-methyl-N,4-dinitrobenzoic acid.

    Reduction: Formation of N-methyl-N,4-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-methyl-N,4-dinitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have applications in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N,4-dinitro- involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins contributes to its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Amide Nitrogen Benzene Ring Substituents Molecular Formula Key Properties/Applications Reference
N,N-Dimethyl-p-nitrobenzamide N,N-dimethyl 4-nitro C₉H₁₀N₂O₃ High thermal stability; used in organic synthesis
4-Nitro-N-methylbenzamide N-methyl 4-nitro C₈H₈N₂O₃ Intermediate in pharmaceutical synthesis [Inferred]
Benzenamine, N-methyl-2,4-dinitro N-methyl (aniline derivative) 2,4-dinitro C₇H₇N₃O₄ Explosive precursor; limited solubility
Compound 1 () N-(6-methylpyridin-2-yl) 4-(allyloxy) C₁₆H₁₅N₂O₂ nAChR antagonist (IC₅₀ = 6.0 µM)

Key Observations :

  • Nitro Group Positioning : The para-nitro group in N,N-dimethyl-p-nitrobenzamide enhances stability but reduces solubility compared to meta-substituted analogs. In contrast, the dinitro-substituted Benzenamine (N-methyl-2,4-dinitro) exhibits even lower solubility due to stronger electron withdrawal.

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Solubility ¹H NMR Shifts (Key Signals) Applications Reference
N,N-Dimethyl-p-nitrobenzamide Not reported Low in polar solvents δ 3.0 (N-CH₃), 8.2 (aromatic H) Organic synthesis intermediate
Rip-B () 90 Moderate in DCM δ 2.8 (N-CH₂), 6.7–7.4 (aromatic) Neurological research
Benzenamine, N-methyl-2,4-dinitro Not reported Insoluble in water δ 2.9 (N-CH₃), 8.5–8.8 (aromatic) Explosive manufacturing

Key Observations :

  • Melting Points: Benzamides with nitro groups (e.g., Rip-B at 90°C ) generally have higher melting points than non-nitro analogs due to increased molecular rigidity.
  • Solubility : Nitro groups reduce solubility in polar solvents like water, necessitating organic solvents (e.g., DCM) for handling .

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